molecular formula C26H28Cl2N4O4 B1673606 Ketoconazole CAS No. 65277-42-1

Ketoconazole

Cat. No.: B1673606
CAS No.: 65277-42-1
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-ANWICMFUSA-N
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Mechanism of Action

Target of Action

Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is an essential component of the fungal cell membrane .

Mode of Action

this compound interacts with its target, 14-α-sterol demethylase, and inhibits its function . This results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .

Biochemical Pathways

The inhibition of ergosterol synthesis disrupts the sterol biosynthesis pathway . This disruption affects the fluidity and integrity of the fungal cell membrane, thereby preventing the growth of the fungus .

Pharmacokinetics

this compound has a bioavailability of 37-97% when taken orally . It is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . This compound is 83.7% plasma protein-bound, mainly to albumin, and 15.3% is erythrocyte-bound, resulting in only 1% of free drug . The metabolites of this compound are mainly excreted in the feces .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to increased fungal cellular permeability . This disrupts the normal functioning of the fungal cell, leading to its death . Additionally, this compound has antiandrogenic properties, inhibiting the production of testosterone and other androgens in both gonads and adrenals .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as temperature and the composition of the growth medium . For instance, both temperature and the composition of the growth medium significantly affect the tolerance of Candida albicans to this compound, with little effect on resistance . Furthermore, this compound’s action can also be influenced by the host’s lipid profile, which can affect the drug’s impact on the microbial community .

Biochemical Analysis

Biochemical Properties

Ketoconazole plays a crucial role in biochemical reactions by inhibiting the enzyme sterol 14-α-demethylase, which is part of the cytochrome P450 enzyme system . This enzyme is responsible for converting lanosterol into ergosterol, a vital component of fungal cell membranes . By blocking this conversion, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components . Additionally, this compound interacts with other biomolecules, such as proteins and small ions, further compromising the fungal cell’s viability .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis, leading to cell death . In mammalian cells, this compound has been shown to inhibit steroidogenesis by blocking several cytochrome P450 enzymes in the adrenal glands . This inhibition results in reduced cortisol synthesis and can be used therapeutically in conditions like Cushing’s syndrome . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme iron of cytochrome P450 enzymes, particularly sterol 14-α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . This compound also inhibits other cytochrome P450 enzymes, such as CYP17A1, which is involved in steroidogenesis . This inhibition leads to decreased production of cortisol and other steroids, making this compound useful in treating hypercortisolism . Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of steroidogenesis and antifungal activity . The extent of these effects may diminish over time as the compound degrades or is metabolized by the cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and reduces cortisol synthesis . At higher doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while higher doses can lead to toxicity . Careful dose optimization is essential to balance efficacy and safety in animal studies and clinical applications .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted in the urine and feces . This compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing this compound’s therapeutic use and minimizing adverse effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream . This compound’s lipophilic nature allows it to accumulate in fatty tissues and cross cell membranes easily . This distribution pattern is essential for its therapeutic efficacy, as it ensures that this compound reaches the target sites, such as fungal cells or adrenal glands .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on sterol 14-α-demethylase and other enzymes involved in steroidogenesis . This compound may also localize to other cellular compartments, such as mitochondria, where it can affect additional metabolic processes . Post-translational modifications and targeting signals may influence this compound’s localization and activity within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole involves the reaction of 2,4-dichlorophenylacetonitrile with imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. This intermediate is then reacted with 1,3-dioxolane in the presence of an acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves a multi-step synthesis process. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Ketoconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

65277-42-1

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

531.4 g/mol

IUPAC Name

1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1

InChI Key

XMAYWYJOQHXEEK-ANWICMFUSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Appearance

White to off-white crystalline powder.

Color/Form

Crystals from 4-methylpentanone

melting_point

146 °C
148-152 °C

Key on ui other cas no.

65277-42-1

physical_description

COLOURLESS CRYSTALS OR POWDER.

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Solubility in water: none

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina

vapor_pressure

Vapor pressure, Pa at 25 °C: (negligible)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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